1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C10H11BrN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
1-bromo-3-propan-2-ylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)10-12-9(11)8-5-3-4-6-13(8)10/h3-7H,1-2H3 |
InChI Key |
LFZRMDCJAUZQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Key Methodology:
- Catalysts: Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) has been identified as a highly effective catalyst for converting benzylic alcohols into carbocations, which are crucial intermediates in this process.
- Acidic Conditions: Para-toluenesulfonic acid monohydrate (p-TsOH·H₂O) is employed to protonate alcohols, enhancing carbocation formation.
- Solvent System: The reaction is predominantly performed in acetonitrile (MeCN), sometimes in combination with dichloroethane (DCE), under elevated temperatures (~150°C).
Representative Procedure:
| Step | Conditions | Outcome |
|---|---|---|
| Activation | 5 mol % Bi(OTf)₃ + 7.5 equiv p-TsOH·H₂O | Facilitates carbocation formation |
| Reaction | Heating in MeCN (15 equiv) at 150°C overnight | Cyclization to form imidazo[1,5-a]pyridine core |
This approach yields the target heterocycle with high efficiency, often exceeding 90% in optimized conditions.
Substrate Scope and Functionalization
The methodology exhibits broad substrate compatibility, including various substituted pyridinylmethanols and nitrile derivatives:
| Substrate Type | Variations | Typical Yields | Notes |
|---|---|---|---|
| Pyridinylmethanols | Different substituents at ortho, meta, para positions | 75–97% | Steric and electronic effects influence yields |
| Nitrile derivatives | Benzonitrile, hydroxyl-containing nitriles, heteroaromatic nitriles | 33–95% | Electron-deficient nitriles tend to give lower yields |
For example, 1a (unsubstituted) yields 3a in 97%, while halogen-substituted pyridinylmethanols (e.g., chlorine or bromine at ortho positions) afford products in high yields (88–93%), demonstrating the method's robustness.
Mechanistic Insights
The process involves several key steps:
- Carbocation Generation: Bismuth(III) triflate activates the benzylic alcohol, forming a carbocation.
- Nucleophilic Attack: The nitrile attacks the carbocation, forming a nitrilium ion intermediate.
- Cyclization: Intramolecular attack by the pyridine nitrogen leads to cyclization, producing the imidazo[1,5-a]pyridine core.
- Rearomatization: Final steps restore aromaticity, yielding the heterocyclic compound.
Side reactions may occur, such as hydrolysis of nitrilium ions leading to side products, especially with sensitive substituents.
Preparation of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine
While the literature predominantly discusses the general synthesis of imidazo[1,5-a]pyridines via Ritter-type reactions, specific methods for introducing the bromo and propan-2-yl groups involve:
- Bromination: Post-synthesis bromination of the heterocycle using N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 1-position.
- Alkylation: The propan-2-yl group can be introduced via Friedel–Crafts alkylation or by using suitable alkyl halides in the presence of Lewis acids, following the formation of the heterocycle.
Note: The precise synthesis route for this specific compound may involve initial formation of the core structure via Ritter reaction, followed by regioselective bromination and alkylation steps, optimized to prevent overreaction or side reactions.
Summary of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Ritter-type cyclization | Uses benzylic alcohols and nitriles with Bi(OTf)₃ and p-TsOH | High yields, broad scope, mild conditions | Requires specific substrates, possible side reactions |
| Post-synthesis halogenation | Bromination with NBS | Selective halogenation | Overbromination risk, regioselectivity issues |
| Alkylation | Friedel–Crafts with alkyl halides | Direct introduction of alkyl groups | Needs control to avoid polyalkylation |
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The imidazo[1,5-a]pyridine core can be reduced to form dihydroimidazo[1,5-a]pyridine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted imidazo[1,5-a]pyridine derivatives.
- Oxidation reactions produce ketones or alcohols.
- Reduction reactions result in dihydroimidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties
Mechanism of Action
The mechanism of action of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group contribute to the compound’s binding affinity and specificity. The imidazo[1,5-a]pyridine core can interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can trigger downstream signaling pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
- Positional Effects : Bromine at C1 (target compound) vs. C5 () alters reactivity. C1 bromine facilitates nucleophilic substitution or Suzuki couplings, whereas C5 bromine may sterically hinder such reactions .
Photophysical and Optical Properties
Imidazo[1,5-a]pyridine derivatives exhibit solvatochromism and large Stokes shifts, making them suitable as fluorescent probes . Bromine’s heavy atom effect in the target compound may quench fluorescence compared to non-halogenated analogues like 3-phenylimidazo[1,5-a]pyridine, which show strong blue emission (λem ≈ 450 nm) . In contrast, long alkyl chain derivatives (e.g., ) exhibit enhanced membrane compatibility, while the isopropyl group in the target compound balances lipophilicity and compactness for cellular imaging .
Coordination Chemistry
Imidazo[1,5-a]pyridines with pyridyl substituents (e.g., ) act as bidentate ligands for Zn(II), Pd(II), and Pt(II). The target compound’s isopropyl group likely reduces metal-binding efficiency compared to phenyl or pyridyl groups, which optimize bite angles for chelation .
Biological Activity
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features an imidazo[1,5-a]pyridine core substituted with a bromine atom and a propan-2-yl group. The presence of the propan-2-yl group enhances its solubility and interaction with biological targets, making it a valuable candidate for drug development.
The biological activity of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor or modulator of various enzymes and receptors involved in critical cellular processes such as signal transduction and gene expression. This mechanism is crucial for its potential therapeutic applications, particularly in oncology and infectious diseases.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine against various cancer cell lines. A notable study reported that compounds structurally related to this imidazo-pyridine exhibited significant cytotoxicity against HeLa cells, with IC50 values indicating effective inhibition of cell proliferation.
Table 1: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine | HeLa | TBD |
| 6-substituted imidazo[1,2-a]pyridines | HeLa | <150 |
| 3-IPEHPC derivatives | HeLa | 25 - 100 |
The data suggests that while the exact IC50 for 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine requires further investigation, related compounds demonstrate promising cytotoxic profiles against cancer cells.
Similar Compounds
The biological activity of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine can be compared to other imidazo derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine | Pyridin substitution | Moderate cytotoxicity |
| 3-Bromoimidazo[1,2-a]pyridine | Bromine at different position | Varying reactivity |
| Imidazo[4,5-b]pyridines | Broader class | Antitumor and antibacterial properties |
The unique structural characteristics of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine may confer distinct biological activities compared to these analogs.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of imidazo-pyridine derivatives:
- Antitumor Activity : A study demonstrated that certain derivatives exhibited strong antiproliferative effects against colon carcinoma cells (IC50 values ranging from sub-micromolar to low micromolar concentrations), suggesting that similar activities could be explored for 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine.
- Antibacterial Properties : While initial findings indicate limited antibacterial activity for some imidazo derivatives, further exploration into the structure-function relationship may reveal enhanced efficacy against specific bacterial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
